![molecular formula C18H12F2N4S B3398574 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1021256-20-1](/img/structure/B3398574.png)
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
Overview
Description
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole, also known as FMT, is a novel compound that has attracted the attention of scientific researchers due to its potential therapeutic applications. FMT is a member of the thiazole family and contains a triazole ring, which makes it structurally unique.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Inhibition of COX-2 leads to the reduction of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been shown to have various biochemical and physiological effects. In cancer cells, 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. Inflammatory cytokines are reduced by the inhibition of COX-2, resulting in the reduction of inflammation. 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has also been shown to have antimicrobial activity against various bacterial and fungal strains, leading to the inhibition of growth and replication.
Advantages and Limitations for Lab Experiments
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several advantages for lab experiments, including its unique structure, potential therapeutic applications, and ease of synthesis. However, 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole. One area of interest is the development of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole analogs with improved solubility and potency. Another area of interest is the study of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole as a diagnostic tool for cancer and infectious diseases is an area of interest for future research.
Scientific Research Applications
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has also been studied for its antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
4-(2-fluorophenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c1-11-17(22-23-24(11)13-6-4-5-12(19)9-13)18-21-16(10-25-18)14-7-2-3-8-15(14)20/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKRSGYUPUZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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